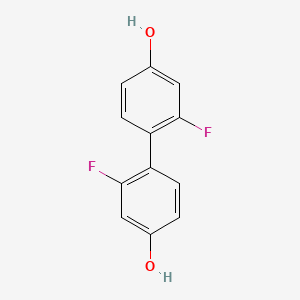

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol

Description

BenchChem offers high-quality 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEHRNBOHHBRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Field of Polyfluorinated Biaryl Phenols

Polyfluorinated biaryl phenols represent a significant class of compounds that have found extensive applications in materials science, medicinal chemistry, and agrochemistry. google.com The introduction of fluorine atoms into the biaryl phenol (B47542) scaffold can dramatically alter the physicochemical properties of the parent molecule. acs.org These alterations often include increased lipophilicity, enhanced metabolic stability, and modified electronic characteristics, all of which can have profound impacts on biological activity and material performance. acs.orgresearchgate.net

The strategic placement of fluorine atoms, as seen in 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, is a key aspect of the design of these molecules. Fluorine's high electronegativity and small size can influence intramolecular and intermolecular interactions, including hydrogen bonding and dipole moments. acs.org In the context of medicinal chemistry, these modifications are often exploited to improve drug-like properties, such as binding affinity to biological targets and bioavailability. researchgate.net For instance, polyfluorinated compounds are integral to the development of liquid crystal materials, where their unique electronic and steric properties contribute to desirable mesophase behavior. google.com

Significance of the Diaryl Ether Core in Contemporary Chemical and Biological Research

The versatility of the diaryl ether core is underscored by the broad spectrum of biological activities exhibited by compounds containing this moiety. These activities span a wide range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial applications. nih.govresearchgate.netacs.orgrsc.org The diaryl ether framework serves as a versatile template for the development of new drugs and agrochemicals, with ongoing research focused on elucidating structure-activity relationships (SAR) to optimize potency and selectivity. nih.govacs.org

Table 1: Biological Activities of Diaryl Ether Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.netacs.orgrsc.org |

| Anti-inflammatory | nih.govresearchgate.netacs.org |

| Antiviral | nih.govresearchgate.netacs.org |

| Antibacterial | nih.govresearchgate.netacs.org |

| Antimalarial | nih.govresearchgate.netacs.org |

| Herbicidal | nih.govresearchgate.netacs.org |

| Fungicidal | nih.govresearchgate.netacs.org |

| Insecticidal | nih.govresearchgate.netacs.org |

This table is interactive and can be sorted by clicking on the column headers.

Computational and Theoretical Investigations of 3 Fluoro 4 2 Fluoro 4 Hydroxyphenyl Phenol

Quantum Chemical Calculations (DFT) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules. These methods can provide insights into molecular structure, stability, and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The optimization of molecular geometry is a crucial first step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For a molecule like 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, which has a rotatable bond between the two phenyl rings, conformational analysis would be necessary to identify the most stable conformers. This process involves calculating the energy of the molecule at various dihedral angles to map out the potential energy surface. However, specific studies detailing the optimized geometry and conformational preferences of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol are not present in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, is a measure of the molecule's stability. A smaller energy gap generally suggests higher reactivity. While DFT calculations are routinely used to determine these parameters for various organic molecules, specific HOMO-LUMO energy values and orbital distributions for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol have not been documented in published research.

Electrostatic Potential Surface Analysis for Reactivity Prediction

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is valuable for predicting how a molecule will interact with other chemical species. For 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, an ESP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential. Despite the utility of this analysis, specific ESP maps for this compound are not available in the public domain.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on the calculated electron density around the nuclei.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated to identify the characteristic functional groups within a molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption bands in a UV-Vis spectrum.

Although these computational techniques are well-established, there is no specific published data detailing the predicted NMR, IR, or UV-Vis spectra for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Exploration of Conformational Landscape in Solution

MD simulations can be used to explore the different conformations a molecule adopts in a solvent over time. This is particularly relevant for flexible molecules like 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol. Such simulations would reveal the preferred dihedral angles between the phenyl rings in a solution phase and the influence of the solvent on the molecule's structure and dynamics. Currently, there are no published MD simulation studies specifically examining the conformational landscape of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol in solution.

Solvent Interaction Modeling

Solvent interaction modeling is a computational method used to understand how a solvent affects the properties and behavior of a solute molecule. acs.orgmdpi.com The presence of a solvent can influence a molecule's conformation, stability, and reactivity. These simulations are crucial for predicting chemical behavior in realistic environments, as most chemical and biological processes occur in solution. acs.org

Modeling approaches are generally categorized as explicit or implicit. acs.org

Explicit Solvent Models: In this approach, individual solvent molecules are represented and their interactions with the solute are calculated directly. While computationally intensive, this method provides a highly detailed picture of specific interactions like hydrogen bonding. acs.org

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with average properties, such as a dielectric constant. mdpi.comcambridge.org This approach is less computationally demanding and is effective for modeling the general electrostatic effects of the solvent on the solute. cambridge.org

For a molecule like 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol , such studies would reveal how its hydroxyl and fluorine groups interact with different solvents (e.g., water, ethanol, or nonpolar solvents), which in turn would affect its solubility and conformational preferences.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry allows for the prediction of various molecular properties and the calculation of "reactivity descriptors" that help explain and forecast a molecule's chemical behavior. These methods are often based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity. bohrium.com Reactivity indices derived from this theory help predict which parts of a molecule are most likely to be involved in a chemical reaction.

The Fukui function , f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. nih.govnih.govacs.org It helps identify the most reactive sites within a molecule:

Nucleophilic Attack: The site most susceptible to attack by a nucleophile (an electron-rich species) is where the Fukui function is highest when an electron is added.

Electrophilic Attack: The site most susceptible to attack by an electrophile (an electron-deficient species) is identified by analyzing the Fukui function upon electron removal. acs.org

If calculated for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol , Fukui functions would pinpoint which atoms on the phenolic rings are most likely to act as electron donors or acceptors, guiding predictions of its reaction mechanisms.

Ligand-Target Docking and Molecular Modeling Studies for Putative Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein), forming a stable complex. wikipedia.orgopenaccessjournals.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanisms of action. openaccessjournals.com

The primary goal of molecular docking is to predict the binding pose or conformation of a ligand within a protein's active site. nih.govfrontiersin.org The process involves sampling a large number of possible orientations and conformations of the ligand within the target's binding pocket and evaluating each one using a scoring function. frontiersin.org The resulting poses provide hypotheses about how the ligand interacts with specific amino acid residues, for instance, through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. nih.gov Such a study on 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol would predict how it might orient itself within the active site of a hypothetical protein target, identifying key intermolecular interactions.

After predicting the binding mode, docking programs use a scoring function to estimate the binding affinity—the strength of the interaction between the ligand and the protein. nih.govingentaconnect.comresearchgate.net Lower scores typically indicate a more favorable binding energy and thus a stronger interaction. plos.org By comparing the docking scores of different ligands to the same target, researchers can rank potential candidates. oup.com More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of binding free energies. plos.org A computational assessment for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol would yield a numerical score representing its predicted binding strength to a given protein, allowing for a quantitative comparison with other potential ligands.

Mechanistic Investigations of 3 Fluoro 4 2 Fluoro 4 Hydroxyphenyl Phenol in in Vitro Biological Systems

Cellular Pathway Perturbation and Phenotypic Analysis (In Vitro)

No in vitro studies detailing the effects of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol on cellular pathways or resulting phenotypic changes have been published in the scientific literature.

This lack of information suggests that 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol may be a novel compound that has not yet been subjected to extensive biological screening or that the findings of any such research have not been publicly disseminated. Therefore, the requested article cannot be generated at this time.

Mechanistic Insights into 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol Remain Elusive Due to Lack of Scientific Data

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vitro biological effects and molecular mechanisms of the chemical compound 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol. Despite its defined chemical structure, there is a notable absence of published research detailing its specific interactions with cellular systems. Consequently, an article detailing its mechanistic investigations, as requested, cannot be generated with the required scientific accuracy and depth.

The specific areas of inquiry, including the compound's effects on cell signaling cascades such as ERK phosphorylation, its modulation of cellular processes like antioxidant and anti-inflammatory activity, and the elucidation of its direct molecular targets, remain uninvestigated in the public domain.

While general principles of related chemical structures, such as fluorinated phenols and biphenyls, can offer theoretical postulations, any detailed discussion on 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol would be speculative and not based on empirical evidence. Scientific literature does explore the broader categories of phenolic and biphenyl (B1667301) compounds, suggesting that they can possess a range of biological activities. For instance, phenolic compounds are widely recognized for their antioxidant properties, which are generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The introduction of fluorine atoms can modulate the electronic properties of the phenolic ring, potentially influencing this antioxidant capacity.

Furthermore, many phenolic and biphenyl compounds have been investigated for their anti-inflammatory effects. These activities are often linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which include ERK. By interfering with these pathways, such compounds can potentially reduce the production of pro-inflammatory mediators.

In the context of antimicrobial activity, phenolic compounds can exert their effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The specific antimicrobial spectrum and potency are highly dependent on the compound's structure, including the nature and position of substituents on the aromatic rings.

Regarding molecular interactions, the presence of hydroxyl and fluoro groups in 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol suggests the potential for hydrogen bonding with biological macromolecules. The biphenyl structure provides a hydrophobic core that could engage in hydrophobic interactions within protein binding pockets. Fluorine, being highly electronegative, can also participate in unique interactions, including multipolar C-F···C=O interactions and weak hydrogen bonds.

However, it must be reiterated that these are general principles derived from related but distinct molecules. Without specific in vitro studies on 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, it is impossible to create data tables, present detailed research findings, or provide a scientifically validated account of its biological mechanisms as outlined in the initial request. The scientific community has not yet published data that would allow for a thorough and accurate discussion of this particular compound's bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, and how do substituent positions influence reaction yields?

- Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling or nucleophilic aromatic substitution is common for fluorinated biphenyl derivatives. For example, highlights the use of fluorophenol intermediates in esterification and coupling reactions. Steric hindrance from ortho-fluorine substituents may require optimized catalysts (e.g., Pd-based for coupling) .

- Key Considerations : Monitor reaction temperatures (60–120°C) and use anhydrous conditions to prevent hydrolysis. Yields can vary by 20–40% depending on the electron-withdrawing effects of fluorine atoms, as seen in similar compounds ().

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated phenolic compounds?

- Methodology : Use -NMR and -NMR to distinguish between regioisomers. demonstrates that -NMR chemical shifts for ortho-fluorine range from -110 to -120 ppm, while para-fluorine appears at -140 to -150 ppm. -NMR coupling constants (e.g., ) further confirm substitution patterns .

- Data Example : In , a fluorinated aromatic amine showed distinct splitting patterns for protons adjacent to fluorine, aiding structural validation.

Q. What are the primary challenges in purifying 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, and what techniques mitigate them?

- Methodology : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) effectively separates polar fluorinated byproducts. emphasizes the use of preparative HPLC for ≥95% purity .

- Pitfalls : Fluorine’s electronegativity can cause column retention time variability; pre-column derivatization (e.g., silylation of hydroxyl groups) improves reproducibility.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution. and show that ortho-fluorine increases electron deficiency at the reaction site, enhancing electrophilic substitution but requiring stronger bases (e.g., CsCO) for deprotonation .

- Case Study : In , methyl ester derivatives of fluorophenols exhibited slower reaction kinetics compared to non-fluorinated analogs due to reduced nucleophilicity.

Q. What contradictions exist in reported biological activities of fluorinated phenolic compounds, and how can assay design address them?

- Methodology : Compare MIC (Minimum Inhibitory Concentration) values across studies. reports MIC = 2 µg/mL against Staphylococcus aureus, but variations may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .

- Resolution : Use isogenic bacterial strains to isolate compound-specific effects from resistance mechanisms.

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models using EPI Suite or TEST software. ’s focus on bisphenol analogs suggests fluorinated phenols may exhibit higher logP values (2.5–3.5), correlating with bioaccumulation potential .

- Validation : Cross-reference with experimental biodegradation data (e.g., OECD 301F) to refine predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.